Methyl 3-hydroxy-3-phenylpropanoate
Description
Significance as a Chiral Intermediate and Building Block in Advanced Synthesis
The development of methods to produce optically pure β-hydroxy esters like Methyl 3-hydroxy-3-phenylpropanoate is a key focus in synthetic organic chemistry. researchgate.netnih.gov These chiral derivatives are highly valued as intermediates and building blocks for the synthesis of a wide array of important chemicals. researchgate.netnih.govnih.gov Their utility stems from the presence of multiple functional groups that can be selectively modified, allowing for the construction of more complex molecular architectures.
Chiral β-hydroxy esters are recognized as crucial synthons for the preparation of biologically active compounds, often on an industrial scale. nih.gov For instance, they are precursors to norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors, an important class of drugs. researchgate.netnih.gov An example is the synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide, a key intermediate for potent and selective norepinephrine or serotonin reuptake inhibitors such as fluoxetine, tomoxetine, and nisoxetine. nih.govresearchgate.net The different enantiomers of these drugs can exhibit distinct pharmacological properties, highlighting the necessity of enantioselective synthesis to obtain enantiomerically pure compounds. nih.gov The classification of molecules like (R)-Methyl 3-hydroxy-3-phenylpropanoate as chiral building blocks underscores their fundamental role in asymmetric synthesis. bldpharm.com Chiral β-hydroxyboronate esters are also noted as versatile intermediates, serving as bioisosteres of β-hydroxycarboxylic acids. acs.org
Overview of Stereochemical Challenges and Opportunities in its Derivatization
The primary stereochemical challenge associated with this compound lies in the selective synthesis of a single enantiomer. The production of homochiral building blocks is essential for creating biologically active compounds with specific three-dimensional structures. nih.gov This has spurred the development of numerous catalytic enantioselective methods to address this challenge.
The asymmetric reduction of the corresponding prochiral β-keto ester (methyl benzoylacetate) is a powerful and widely explored strategy. nih.govnih.gov This presents an opportunity for chemists to employ a variety of catalytic systems to achieve high enantioselectivity.
Key opportunities and methods in this field include:
Asymmetric Transfer Hydrogenation (ATH): This technique has proven highly effective. For example, using Noyori-Ikariya catalysts like RuCl(p-cymene)[(S,S)-Ts-DPEN], α-unsubstituted β-aryl β-keto esters can undergo highly enantioselective transfer hydrogenation to yield the desired β-hydroxy esters with excellent enantiomeric ratios (e.r. up to 1:99). nih.gov Another study demonstrated a pH-independent ATH in water using iridium(III) catalysts and formic acid/sodium formate, which provides β-hydroxy esters in excellent yields and selectivities across a broad pH range. organic-chemistry.org
Enzyme-Catalyzed Reductions: Biocatalysts, such as dehydrogenases/reductases from various microorganisms, are popular for producing optically pure enantiomers from carbonyl compounds. nih.gov For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been used for the asymmetric reduction of β-keto esters to furnish enantiopure secondary alcohols. nih.gov
Catalytic Hydrogenation: The use of BINAP-Ru catalysts for the enantioselective reduction of β-keto esters under hydrogen pressure has also been reported as a successful method. psu.edu
Kinetic Resolution: Another strategy involves the kinetic resolution of racemic β-hydroxy esters. A planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) derivative catalyst has been used for the non-enzymatic kinetic resolution of various aromatic β-hydroxy esters, achieving high enantiomeric excess (up to 99% ee). nih.govresearchgate.net
These varied approaches provide a toolbox for synthetic chemists to overcome the challenge of stereocontrol, turning it into an opportunity for innovation in catalyst design and reaction methodology.
Research Findings on Enantioselective Synthesis of β-Hydroxy Esters
The following table summarizes results from various studies on the enantioselective synthesis of β-hydroxy esters, the class of compounds to which this compound belongs.
| Catalytic System/Method | Substrate Type | Product Configuration | Yield | Enantioselectivity (ee or e.r.) | Reference |
| Iridium(III)/monosulfonylated diamines in H₂O/HCOOH | β-keto esters | Not specified | High | Excellent | organic-chemistry.org |
| (S)-1-phenylethanol dehydrogenase (PEDH) | β-keto esters | (S)-alcohols | High | High | nih.gov |
| Noyori–Ikariya catalyst (S,S)-1 | α-unsubstituted β-aryl β-keto esters | Not specified | High | 3:97–1:99 e.r. | nih.gov |
| Chiral Phosphoric Acid / Sc(OTf)₃ | β,γ-unsaturated α-keto esters | (S)-α-hydroxy esters | Up to 98% | Up to 99% ee | rsc.org |
| BINAP-Ru catalyst | β-keto esters | Not specified | High | High | psu.edu |
| Planar-chiral DMAP derivative (Kinetic Resolution) | Racemic aromatic β-hydroxy esters | (S)-enantiomer | - | Up to 99% ee | nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHHCQFCDCJKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324437 | |
| Record name | Methyl 3-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7497-61-2 | |
| Record name | NSC406731 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Hydroxy 3 Phenylpropanoate and Its Stereoisomers
Established Retrosynthetic Analyses and Strategic Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For methyl 3-hydroxy-3-phenylpropanoate, two primary strategic disconnections are commonly considered.
The first and most common disconnection is at the Cα-Cβ bond. This bond can be retrosynthetically cleaved, leading to two precursor synthons: a benzaldehyde (B42025) electrophile and a methyl acetate (B1210297) enolate or its equivalent. This pathway suggests forward synthetic strategies such as the aldol-type condensation or the Reformatsky reaction.
A second key disconnection targets the C-O bond of the hydroxyl group at the β-position. This approach identifies the hydroxyl group as arising from the reduction of a carbonyl. This leads back to a β-keto ester precursor, specifically methyl 3-oxo-3-phenylpropanoate. The synthesis of this precursor and its subsequent reduction constitutes a major pathway to the target molecule.
These retrosynthetic pathways are illustrated below:
Figure 1: Key Retrosynthetic Disconnections for this compound
Classical and Conventional Synthetic Routes
Traditional synthetic methods provide robust and well-established procedures for the preparation of this compound. These routes often involve the preparation of a key β-keto ester intermediate followed by its reduction.
The primary precursor for one of the most common synthetic routes is methyl 3-oxo-3-phenylpropanoate, also known as methyl benzoylacetate. researchgate.netsigmaaldrich.comnih.gov
The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgbyjus.com For the synthesis of methyl 3-oxo-3-phenylpropanoate, a crossed Claisen condensation is employed. ucla.edulibretexts.org This reaction involves two different esters: one that can form an enolate (methyl acetate) and one that cannot (methyl benzoate). Methyl benzoate (B1203000) lacks α-hydrogens and thus cannot self-condense, making it an ideal electrophilic partner.
The reaction is typically carried out using a strong base like sodium methoxide (B1231860) (NaOMe) or sodium hydride (NaH) in an inert solvent. The methoxide ion deprotonates methyl acetate to form a nucleophilic enolate, which then attacks the carbonyl carbon of methyl benzoate. Subsequent elimination of a methoxide leaving group yields the desired β-keto ester. pressbooks.pub
Table 1: Typical Conditions for Crossed Claisen Condensation
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Methyl Acetate | Methyl Benzoate | Sodium Methoxide | Methanol (B129727) | Methyl 3-oxo-3-phenylpropanoate |
| Methyl Acetate | Methyl Benzoate | Sodium Hydride | THF | Methyl 3-oxo-3-phenylpropanoate |
This table presents generalized conditions for the crossed Claisen condensation to synthesize the specified precursor.
This section covers two distinct sequences: the reduction of the β-keto ester precursor and routes involving esterification.
Reduction of Methyl 3-oxo-3-phenylpropanoate: The conversion of the β-keto ester to the target β-hydroxy ester is a straightforward reduction of the ketone functionality. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity; it readily reduces aldehydes and ketones without affecting the ester group under standard conditions. harvard.edu The reaction is typically performed in an alcoholic solvent like methanol or ethanol (B145695) at room temperature or below. acs.orgnih.gov
Esterification Sequences: An alternative, though less direct, route involves the esterification of a pre-formed acid.
Fischer Esterification: 3-Hydroxy-3-phenylpropanoic acid can be esterified by reacting it with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, under reflux conditions. uomustansiriyah.edu.iqgoogle.com
Precursor Esterification: The synthesis can also begin with the Fischer esterification of benzoic acid with methanol to produce methyl benzoate, the key electrophile for the subsequent Claisen condensation as described previously. researchgate.netmdpi.com
Multi-component reactions offer an efficient way to construct complex molecules in a single step. The Reformatsky reaction is a prime example applicable to the synthesis of this compound. byjus.comwikipedia.org
This reaction involves the treatment of an α-halo ester, such as methyl bromoacetate (B1195939), with zinc metal to form an organozinc intermediate known as a Reformatsky enolate. This enolate is stable enough not to react with the ester functionality but is nucleophilic enough to add to an aldehyde or ketone. nrochemistry.com Reacting the organozinc reagent derived from methyl bromoacetate with benzaldehyde directly yields this compound after an acidic workup. oup.com
Table 2: The Reformatsky Reaction
| Carbonyl Compound | α-Halo Ester | Metal | Solvent | Product |
| Benzaldehyde | Methyl Bromoacetate | Zinc | THF / Benzene | This compound |
This table outlines the components of the Reformatsky reaction for the direct synthesis of the target compound.
Preparation of Key Precursors (e.g., Methyl 3-oxo-3-phenylpropanoate)
Asymmetric Synthesis Approaches
The synthesis of specific stereoisomers (R or S) of this compound is of great interest and is achieved through various asymmetric methods.
The most prominent method is the asymmetric hydrogenation of the precursor, methyl 3-oxo-3-phenylpropanoate. This involves the use of transition metal catalysts, typically based on ruthenium (Ru) or iridium (Ir), complexed with chiral ligands. sioc-journal.cnrsc.org These chiral catalysts create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product alcohol. A variety of chiral ligands, such as those based on BINAP or chiral ferrocenyl structures, have been developed, affording the corresponding β-hydroxy esters in high yields and excellent enantioselectivities (ee). researchgate.netthieme-connect.com
Another important technique is asymmetric transfer hydrogenation . This method uses a hydrogen source like formic acid or isopropanol (B130326) in place of molecular hydrogen (H₂). Chiral iridium catalysts with monosulfonylated diamine ligands have been shown to be highly effective for the transfer hydrogenation of β-keto esters in water, producing chiral β-hydroxy esters with high selectivity. organic-chemistry.orgresearchgate.net
Enzymatic resolution represents a biocatalytic approach. In this method, a racemic mixture of this compound is treated with an enzyme, such as a lipase (B570770) (e.g., from Candida rugosa). The enzyme selectively catalyzes the hydrolysis of one enantiomer into the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. scielo.br This allows for the separation of the two enantiomers. mdpi.com
Table 3: Overview of Asymmetric Synthesis Methods
| Method | Precursor | Catalyst/Reagent | Key Feature |
| Asymmetric Hydrogenation | Methyl 3-oxo-3-phenylpropanoate | Chiral Ru- or Ir-complexes (e.g., Ru-BINAP) | High enantioselectivity and turnover numbers. thieme-connect.com |
| Asymmetric Transfer Hydrogenation | Methyl 3-oxo-3-phenylpropanoate | Chiral Ir-diamine complexes / Formic acid | Can be performed in aqueous media. organic-chemistry.org |
| Enzymatic Kinetic Resolution | Racemic this compound | Lipases (e.g., PCL, CRL) | Selective hydrolysis of one enantiomer. scielo.br |
This table summarizes key aspects of different asymmetric strategies for producing enantiomerically enriched this compound.
Chiral Auxiliary-Mediated Diastereoselective Routes
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. The synthesis of β-hydroxy esters like this compound can be achieved with high diastereoselectivity using this approach, typically through an asymmetric aldol (B89426) reaction.
A common strategy involves the use of Evans' oxazolidinone auxiliaries. researchgate.net In a typical sequence, the chiral auxiliary is first acylated with an acetyl group. The resulting N-acetyloxazolidinone is then deprotonated with a base, such as lithium diisopropylamide (LDA), to form a chiral Z-enolate. This enolate is then reacted with benzaldehyde at low temperatures. The chiral environment created by the auxiliary directs the approach of the benzaldehyde, leading to a highly diastereoselective aldol addition. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile (benzaldehyde) to attack from the less hindered face.
Following the reaction, the aldol adduct is obtained with a specific configuration at the two newly formed stereocenters. The final step is the removal of the chiral auxiliary, which can be accomplished under mild conditions, for example, using lithium hydroperoxide or another nucleophile to cleave the amide bond. This liberates the chiral β-hydroxy acid, which can then be esterified to yield the target this compound. The high degree of stereocontrol and the reliability of auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam make this a powerful method for accessing specific stereoisomers. wikipedia.org
| Auxiliary Type | Key Reaction | Typical Stereoselectivity | Features |
| Evans' Oxazolidinones | Aldol Addition | High (often >95% d.e.) | Well-established, predictable stereochemical outcome, auxiliary is recoverable. researchgate.net |
| Pseudoephedrine Amides | Alkylation / Aldol | High (often >95% d.e.) | Forms a stable enolate, product configuration is directed by the auxiliary's stereochemistry. wikipedia.org |
| Oppolzer's Camphorsultam | Aldol / Michael Addition | Excellent (>98% d.e.) | Provides high asymmetric induction due to its rigid bicyclic structure. wikipedia.org |
Asymmetric Catalysis in Stereoselective Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is required to generate large quantities of a chiral product. This field is broadly divided into organocatalysis, metal-catalyzed reactions, and biocatalysis.
Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. The asymmetric aldol reaction between an aldehyde and a suitable acetate equivalent is a direct route to chiral β-hydroxy esters. Proline and its derivatives are among the most successful organocatalysts for this purpose. nih.gov
In a representative reaction, the organocatalyst, such as (S)-proline, reacts with a ketone or aldehyde nucleophile to form a chiral enamine intermediate. youtube.com This enamine then attacks the electrophile, in this case, benzaldehyde. The transition state is organized by the catalyst's structure, often involving hydrogen bonding, which dictates the facial selectivity of the attack on the aldehyde. nih.govyoutube.com This controlled approach leads to the formation of the aldol product with high enantioselectivity. After the C-C bond formation, the catalyst is regenerated, and the product is released. This methodology avoids the use of metals and often proceeds under mild conditions. nih.gov
The asymmetric hydrogenation of a prochiral precursor is one of the most efficient methods for producing chiral alcohols. For the synthesis of this compound, the precursor is methyl benzoylacetate. This β-keto ester can be stereoselectively reduced to the corresponding β-hydroxy ester using a chiral transition metal catalyst.
Ruthenium complexes featuring chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for this transformation. In a typical asymmetric transfer hydrogenation, a hydrogen source like formic acid/triethylamine azeotrope is used in the presence of a catalytic amount of a chiral Ru-complex. dicp.ac.cn The reaction proceeds via a dynamic kinetic resolution, where the substrate undergoes rapid racemization under basic conditions, allowing one enantiomer to be preferentially hydrogenated to yield the desired product in high diastereoselectivity and enantiomeric excess. dicp.ac.cn This method is robust and can often be performed on a large scale. dicp.ac.cn
| Catalyst System | Precursor | Reaction Type | Typical Enantiomeric Excess (ee) |
| (S)-Proline | Methyl Acetate + Benzaldehyde | Asymmetric Aldol Reaction | Moderate to high (up to 61% ee reported for related systems). nih.gov |
| Chiral Ru-BINAP Complex | Methyl Benzoylacetate | Asymmetric Transfer Hydrogenation | Excellent (often >95% ee). dicp.ac.cn |
Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high selectivity under mild, environmentally benign conditions. Both the reduction of a ketone precursor and the resolution of a racemic mixture are effective biocatalytic strategies for obtaining enantiopure this compound.
Whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) are a cost-effective and readily available source of enzymes capable of performing stereoselective reductions. The reduction of the ketone group in methyl benzoylacetate to a hydroxyl group is mediated by oxidoreductase enzymes within the yeast cells, which utilize coenzymes like NADPH. orgchemres.org This biocatalytic reduction is highly chemoselective, reducing the ketone while leaving the ester group intact. orgchemres.org The reaction is typically performed in water, a green solvent, at or near room temperature, making it an environmentally friendly process. The stereochemical outcome depends on the specific enzymes present in the yeast strain and the reaction conditions, but often provides access to one of the enantiomers in high purity.
Kinetic resolution is a powerful technique for separating a racemic mixture. It involves the use of a chiral catalyst, typically an enzyme, that reacts at a different rate with each enantiomer of the racemate. For racemic this compound (or its ethyl analog), lipases are commonly used to selectively catalyze the hydrolysis or acylation of one enantiomer, allowing the separation of the unreacted enantiomer from the newly formed product.
Studies on the closely related ethyl 3-hydroxy-3-phenylpropanoate have shown that lipases from Pseudomonas cepacia (PCL) and Pseudomonas sp. (PS-30) are highly effective. scielo.br In a typical hydrolysis reaction, the racemic ester is incubated with the lipase in a buffered aqueous solution. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted and therefore enriched. scielo.br By stopping the reaction at approximately 50% conversion, both the remaining ester and the produced acid can be isolated in high enantiomeric purity. scielo.br
| Enzyme | Substrate | Reaction Type | Conversion | Product (Enantiomeric Excess) | Source |
| Pseudomonas cepacia Lipase (PCL) | Ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | 50% | Recovered (R)-Ester (98% ee), (S)-Acid (93% ee) | scielo.br |
| Pseudomonas sp. Lipase (PS-30) | Ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | 36% | Recovered (R)-Ester (98% ee) | scielo.br |
| Lipase A (Amano) | Acetyl ester of Ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | - | (S)-Ester (95% ee) | scielo.br |
Biocatalytic Transformations
Non-Enzymatic Kinetic Resolution Techniques
The kinetic resolution of racemic β-hydroxy esters, such as this compound, represents a crucial strategy for accessing enantiomerically pure forms. Non-enzymatic methods, utilizing chiral catalysts, have emerged as powerful alternatives to biocatalytic resolutions.
A notable example is the use of a planar-chiral 4-(dimethylamino)pyridine (DMAP) derivative, specifically a ferrocenyl-based catalyst, in the acylative kinetic resolution of β-hydroxy-β-aryl esters. mdpi.com This method involves the enantioselective acylation of the racemic alcohol. In a typical procedure, the racemic β-hydroxy ester is treated with acetic anhydride (B1165640) in the presence of a catalytic amount of the chiral DMAP catalyst. mdpi.com One enantiomer reacts faster to form the corresponding acetate, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess.
Research has demonstrated that this technique can achieve excellent selectivity. For instance, the kinetic resolution of ethyl 3-hydroxy-3-phenylpropanoate using a specific ferrocenyl DMAP catalyst in tert-amyl alcohol at 0 °C resulted in high selectivity factors. mdpi.com The (S)-enantiomer of the alcohol was recovered with up to 99% enantiomeric excess (ee). mdpi.com The effectiveness of the resolution is influenced by the steric properties of the ester's alkyl group, with bulkier groups like tert-butyl often leading to higher selectivity compared to smaller groups like ethyl. mdpi.com
The synthetic utility of this method was showcased by converting the resolved (S)-ethyl 3-hydroxy-3-phenylpropanoate (in 99% ee) into (S)-3-hydroxy-N-methyl-3-phenylpropanamide, a key intermediate for important pharmaceutical agents, with no loss of enantiomeric purity. mdpi.com
| Substrate (Ester Group) | Catalyst | Selectivity Factor (s) | Recovered Alcohol ee (%) | Reference |
|---|---|---|---|---|
| Ethyl 3-hydroxy-3-phenylpropanoate | (-)-Ferrocenyl DMAP | 41 | 99 | mdpi.com |
| tert-Butyl 3-hydroxy-3-phenylpropanoate | (-)-Ferrocenyl DMAP | 107 | >99 | mdpi.com |
Asymmetric Transfer Hydrogenation (ATH) Protocols
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral ketones to chiral alcohols, avoiding the use of high-pressure hydrogen gas. This technique is particularly relevant for synthesizing chiral β-hydroxy esters by reducing the corresponding β-keto esters. The process typically employs a chiral transition metal complex, such as those based on ruthenium(II), and a hydrogen donor like formic acid or isopropanol.
The Noyori-Ikariya type catalysts, for example, RuCl(p-cymene)[(S,S)-Ts-DPEN], are highly effective for the ATH of a wide range of ketones, including β-keto esters. nih.gov The reaction mechanism involves the metal-ligand complex facilitating the stereoselective transfer of a hydride from the hydrogen donor to the ketone's carbonyl group. The presence of an additional functional group, such as an α-substituent on the β-keto ester, can significantly influence both the reactivity and the enantioselectivity of the reduction. nih.gov
In the context of producing compounds structurally similar to this compound, studies on the ATH of various β-keto esters have shown high efficiency and enantioselectivity. For instance, the reduction of α-methoxyimino-β-keto esters using an (S,S)-ruthenium catalyst in N,N-dimethylformamide has been reported to yield the corresponding β-hydroxy products with excellent enantiomeric ratios, often exceeding 99:1. nih.gov
| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| Ethyl 2-(methoxyimino)-3-oxobutanoate | (S,S)-RuCl(p-cymene)(Ts-DPEN) | Ethyl (2R,3R)-3-hydroxy-2-(methoxyimino)butanoate | 91 | 99:1 | nih.gov |
| Ethyl 2-(methoxyimino)-3-oxo-4-phenylbutanoate | (S,S)-RuCl(p-cymene)(Ts-DPEN) | Ethyl (2R,3R)-3-hydroxy-2-(methoxyimino)-4-phenylbutanoate | 88 | 98:2 | nih.gov |
These protocols, often operating under mild conditions, are highly attractive for industrial applications due to their operational simplicity and high selectivity. thieme-connect.com
Asymmetric Dihydroxylation Methods
Asymmetric dihydroxylation (AD) provides a reliable route to chiral vicinal diols from prochiral alkenes. The Sharpless Asymmetric Dihydroxylation is the most prominent of these methods, employing osmium tetroxide (OsO₄) as the catalyst in conjunction with a chiral quinine-based ligand. wikipedia.orgorganic-chemistry.org To synthesize a β-hydroxy ester like this compound via this route, one would start with the corresponding α,β-unsaturated ester, methyl cinnamate.
The reaction involves the syn-dihydroxylation of the double bond of methyl cinnamate. The choice of the chiral ligand, typically (DHQ)₂PHAL (found in AD-mix-α) or (DHQD)₂PHAL (found in AD-mix-β), dictates which face of the alkene is hydroxylated, thus determining the absolute stereochemistry of the resulting diol product. organic-chemistry.org This reaction produces methyl (2,3)-dihydroxy-3-phenylpropanoate with high enantioselectivity. numberanalytics.comopenochem.org
Stereoselective Grignard Additions
The synthesis of β-hydroxy esters via the addition of a carbon nucleophile to a carbonyl group is a fundamental C-C bond-forming strategy. The Reformatsky reaction is a classic example, traditionally involving the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. researchgate.netnih.gov To synthesize this compound, this reaction would involve the addition of a zinc enolate, derived from methyl bromoacetate and zinc, to benzaldehyde.
Recent advancements have focused on developing catalytic and more stereoselective versions of this reaction. For instance, a nickel-catalyzed Reformatsky-type reaction has been developed, which shows high efficiency under mild conditions. sioc-journal.cn A protocol using NiI₂ as a catalyst and Mn powder as a reductant for the reaction between ethyl iodoacetate and various aldehydes, including benzaldehyde, has been reported to give excellent yields. The reaction with benzaldehyde produced ethyl 3-hydroxy-3-phenylpropanoate in 98% yield. sioc-journal.cn While this specific example used ethyl iodoacetate, the methodology is applicable to the corresponding methyl ester.
Achieving high stereoselectivity in these additions remains a significant area of research. The use of chiral ligands or auxiliaries can control the facial selectivity of the nucleophilic attack on the aldehyde, leading to an enantiomerically enriched β-hydroxy ester product. researchgate.net The development of catalytic asymmetric Reformatsky reactions is an ongoing effort to make this powerful C-C bond-forming reaction a practical tool for producing chiral building blocks. sioc-journal.cn
Green Chemistry and Process Intensification in Synthesis
Photocatalytic Strategies
Photocatalysis has emerged as a powerful tool in green chemistry, offering novel reaction pathways that operate under mild conditions using light as an energy source. For the synthesis of β-hydroxy esters, photocatalytic strategies are being explored to construct the key C-C and C-O bonds.
One general approach involves the photo-induced difunctionalization of alkenes. rsc.org This strategy can generate β-hydroxy acid derivatives through a process initiated by an alkoxycarbonyl radical. Another relevant area is the photoredox-catalyzed hydroxymethylation of keto esters using methanol as a C1 source. beilstein-journals.orgnih.gov In these reactions, a photocatalyst, often a transition metal complex or a semiconductor like TiO₂, absorbs light and initiates an electron transfer cascade. This generates radical intermediates that can engage in C-C bond formation. For example, titanium-based catalysts have been shown to be efficient for the chemoselective hydroxymethylation of ketones and keto esters. beilstein-journals.orgnih.gov
Furthermore, visible-light-induced methods for esterification are being developed, which avoid the need for transition metals or external photocatalysts. acs.org These strategies, while not yet specifically optimized for this compound, represent the frontier of synthetic methodology and hold promise for future green and efficient syntheses of this and related compounds.
Optimization of Reaction Conditions for Scalability and Efficiency
Transitioning a synthetic protocol from a laboratory scale to an industrial process requires rigorous optimization of reaction conditions to ensure scalability, efficiency, safety, and cost-effectiveness. For the synthesis of β-hydroxy esters like this compound, several key parameters are critical.
Catalyst Loading: Minimizing the amount of expensive transition metal catalysts or chiral ligands is crucial. For ATH reactions, catalyst loadings can often be reduced to as low as 0.1 mol% or even less for highly active systems without significant loss of yield or enantioselectivity. scholaris.ca
Reaction Time and Temperature: Optimizing these parameters can maximize throughput and minimize energy consumption. High-throughput screening is often employed to rapidly identify the ideal balance between reaction rate and selectivity. scholaris.ca
Solvent and Reagent Choice: The selection of green, non-toxic, and easily removable solvents is a key principle of green chemistry. For ATH, using aqueous media or formic acid/triethylamine mixtures can be preferable to volatile organic solvents. organic-chemistry.org Similarly, in chemoenzymatic processes, using whole-cell biocatalysts can eliminate the need for costly enzyme purification. nih.govresearchgate.net
Downstream Processing: The efficiency of product isolation and purification is paramount for scalability. Developing protocols that yield crystalline products allows for purification by recrystallization, which is often more scalable and cost-effective than chromatography. scholaris.ca For liquid products, distillation is a viable large-scale purification method. nih.gov An example of successful scaling is a chemoenzymatic transesterification that was scaled to produce 6.3 kg of a β-hydroxybutyrate ester with a 63% yield after distillation. nih.gov These optimization principles are directly applicable to enhancing the industrial viability of synthetic routes to this compound.
Table of Mentioned Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Target Compound |
| Ethyl 3-hydroxy-3-phenylpropanoate | Substrate/Analog |
| tert-Butyl 3-hydroxy-3-phenylpropanoate | Substrate/Analog |
| (S)-3-hydroxy-N-methyl-3-phenylpropanamide | Intermediate |
| Ferrocenyl DMAP derivative | Chiral Catalyst |
| Acetic Anhydride | Reagent |
| tert-Amyl alcohol | Solvent |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | ATH Catalyst (Noyori-Ikariya type) |
| Ethyl 2-(methoxyimino)-3-oxobutanoate | Substrate |
| Ethyl (2R,3R)-3-hydroxy-2-(methoxyimino)butanoate | Product |
| Formic Acid | Hydrogen Donor |
| Isopropanol | Hydrogen Donor |
| Methyl Cinnamate | Starting Material |
| Osmium Tetroxide (OsO₄) | AD Catalyst |
| (DHQ)₂PHAL | Chiral Ligand |
| (DHQD)₂PHAL | Chiral Ligand |
| Methyl (2,3)-dihydroxy-3-phenylpropanoate | Intermediate |
| Benzaldehyde | Starting Material |
| Methyl Bromoacetate | Reagent |
| Ethyl Iodoacetate | Reagent |
| Zinc (Zn) | Reagent/Mediator |
| Nickel(II) Iodide (NiI₂) | Catalyst |
| Manganese (Mn) | Reductant |
| Titanium Dioxide (TiO₂) | Photocatalyst |
Continuous Flow Methodologies (Research Potential)
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific examples of the continuous flow synthesis of this compound are not extensively documented in publicly available literature, the potential for its application is significant, primarily through two well-established reaction types: the asymmetric hydrogenation of a β-keto ester precursor and the continuous Reformatsky reaction.
A plausible and highly efficient route would involve the continuous asymmetric hydrogenation of methyl benzoylacetate. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high conversions and enantioselectivities. A study on the asymmetric hydrogenation of a different ketone, benzylphenylephrone, in a continuous flow microreactor demonstrated the potential of this technology, achieving high yields and enantiomeric excess with short residence times. nih.gov Such a system for methyl benzoylacetate would likely involve pumping a solution of the substrate and a suitable chiral catalyst (e.g., a rhodium- or ruthenium-based complex) through a heated, pressurized reactor filled with a solid-supported catalyst or with the catalyst in a homogeneous solution.
Table 1: Illustrative Example of Continuous Flow Asymmetric Hydrogenation
| Substrate | Catalyst System | Pressure (bar) | Residence Time | Conversion (%) | Yield (%) | Enantiomeric Excess (%) |
| Benzylphenylephrone | Rhodium-based homogeneous catalyst | up to 65 | < 5 min | >96 | up to 95 | up to 91 |
This table illustrates the potential of continuous flow asymmetric hydrogenation for producing chiral alcohols, a reaction type directly applicable to the synthesis of enantiomerically enriched this compound from methyl benzoylacetate. nih.gov
Another promising continuous flow approach is the Reformatsky reaction. A continuous flow setup for the Reformatsky reaction has been shown to be an improved procedure for the preparation of β-hydroxy esters. nih.gov In the context of synthesizing this compound, a continuous flow system could be designed where a solution of benzaldehyde and methyl bromoacetate is passed through a column packed with activated zinc. This would generate the organozinc reagent in situ, which would then immediately react with the aldehyde. This method minimizes the formation of byproducts often encountered in batch processes.
Solvent-Free and Microwave-Assisted Syntheses (Research Potential)
The principles of green chemistry have driven the exploration of solvent-free and microwave-assisted synthetic methods. These techniques aim to reduce waste, energy consumption, and the use of hazardous substances.
Solvent-Free Synthesis:
A significant advancement in the synthesis of β-hydroxy esters is the use of indium metal in solvent-free Reformatsky reactions. Research has shown that the reaction between an aldehyde and an α-haloester can proceed efficiently at room temperature without any solvent, providing the desired β-hydroxy ester in high yield. thieme-connect.com For the synthesis of this compound, this would involve mixing benzaldehyde, methyl bromoacetate, and indium powder and allowing the reaction to proceed at ambient temperature. This method is not only environmentally friendly but also simplifies the work-up procedure.
Table 2: Indium-Mediated Solvent-Free Reformatsky Reaction
| Aldehyde | α-Haloester | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Ethyl bromoacetate | 3 | 97 |
This table demonstrates the high efficiency of a solvent-free Reformatsky reaction, a method with strong potential for the synthesis of this compound. thieme-connect.com
Microwave-Assisted Synthesis:
Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and improve yields. While a specific microwave-assisted synthesis of this compound is not prominently reported, the general principles are highly applicable. The Reformatsky reaction, for instance, can be significantly enhanced by microwave heating. A microwave-assisted Reformatsky reaction between benzaldehyde and an α-bromoester would be expected to proceed much faster than under conventional heating.
Furthermore, microwave energy can facilitate solvent-free reactions. A plausible approach would be a microwave-assisted, solvent-free aldol-type reaction between benzaldehyde and a large excess of methyl acetate using a solid-supported base. The absence of solvent and the rapid heating provided by microwaves could lead to a highly efficient and green synthesis of the target compound. The use of microwave irradiation in three-component condensation reactions to produce other complex molecules without a catalyst or solvent has been demonstrated, highlighting the potential of this technology. beilstein-journals.org
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Hydroxy 3 Phenylpropanoate
Carbon-Carbon Bond Forming Reactions
The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures. Methyl 3-hydroxy-3-phenylpropanoate can participate in several such reactions.
Aldol-Type Condensations and their Derivatives
The formation of this compound itself is often achieved through an aldol-type reaction, specifically a Mukaiyama aldol (B89426) reaction or a Reformatsky reaction. In a typical synthesis, an enolate derived from methyl acetate (B1210297) (or a silyl (B83357) ketene (B1206846) acetal (B89532) equivalent) adds to benzaldehyde (B42025). rsc.org This reaction establishes the core structure of the molecule.
While the β-hydroxy ester is the product of an aldol addition, it can also serve as a precursor for further condensation reactions. masterorganicchemistry.com If the hydroxyl group is first oxidized to a ketone (forming methyl 3-oxo-3-phenylpropanoate), the α-protons become significantly more acidic. This resulting β-keto ester can then readily participate as a nucleophile in subsequent aldol condensations with other aldehydes or ketones, leading to more complex carbon skeletons. masterorganicchemistry.com
Nucleophilic Additions
The hydroxyl group of this compound can be transformed into a better leaving group, such as a trichloroacetimidate (B1259523) or acetate. This activation allows for subsequent nucleophilic substitution reactions that form new carbon-carbon bonds. For instance, the trichloroacetimidate derivative can react with carbon-based nucleophiles like activated arenes or silyl enol ethers in the presence of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to achieve C-C coupling. rsc.orgrsc.org
A study demonstrated the successful reaction of a related compound, methyl 3-acetoxy-3-(4-chlorophenyl)-2,2-dimethylpropanoate, with methoxybenzene derivatives, showcasing this C-C bond formation strategy. rsc.org
Coupling Reactions (e.g., DCC and Azide (B81097) Coupling)
While direct C-C coupling reactions involving the ester or hydroxyl group are common, the molecule can be derivatized to participate in amide bond formations, which are crucial in peptide synthesis. First, the methyl ester can be converted to a more reactive intermediate. For example, reaction with hydrazine (B178648) hydrate (B1144303) yields the corresponding acyl hydrazide. rsc.orgrsc.org This hydrazide can then be converted to an acyl azide, which is a highly reactive species for coupling with amines or amino acid esters to form amide (peptide) bonds. This is known as azide coupling. rsc.org
Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled directly with an amine using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC). rsc.orgrsc.org DCC activates the carboxyl group, facilitating nucleophilic attack by the amine to form the amide bond. rsc.org Although these are primarily amide bond formations, they are critical coupling reactions for modifying the structure.
Functional Group Transformations and Interconversions
The hydroxyl and ester groups are prime sites for functional group interconversions, allowing the molecule to be tailored for specific synthetic targets.
Oxidation Reactions of the Hydroxyl Group
The secondary hydroxyl group in this compound can be oxidized to a ketone, yielding methyl 3-oxo-3-phenylpropanoate. This transformation is a key step in many synthetic pathways. A variety of oxidizing agents can be employed for this purpose.
Common methods for the oxidation of secondary alcohols to ketones include Swern oxidation, Dess-Martin periodinane (DMP), or chromium-based reagents. More recently, greener methods using catalysts like copper or iron with an oxidant such as tert-butyl hydroperoxide (TBHP) have been developed. researchgate.net For example, a copper-catalyzed tandem oxidation/nitro-aldol reaction has been described where an α-hydroxy ester is first oxidized to a carbonyl intermediate, which then reacts with a nucleophile. researchgate.net In another instance, the oxidation of a similar β-hydroxy ester was achieved using ceric ammonium (B1175870) nitrate (B79036) (CAN) as part of a multi-step synthesis. researchgate.net
Table 1: Selected Oxidation Reactions
| Starting Material | Reagent(s) | Product |
| This compound | DMP or Swern Oxidation | Methyl 3-oxo-3-phenylpropanoate |
| β-hydroxy ester | CuO, aq. TBHP | β-ketoester |
| (S)-1,3-diphenyl-3-hydroxypropan-1-one | Phthaloyl peroxide, then CAN | Methyl (S)-3-hydroxy-3-phenylpropanoate |
Nucleophilic Substitution Reactions
The reactivity of this compound towards nucleophiles is centered around two primary sites: the electrophilic carbonyl carbon of the ester group and the carbon atom bearing the hydroxyl group. While the ester group's reactions are typically categorized as acyl substitutions, the hydroxyl group can participate in nucleophilic substitution reactions.
The hydroxyl group itself is a poor leaving group. For substitution to occur at the C-3 position, the -OH group must first be converted into a better leaving group. This is commonly achieved under acidic conditions, where protonation of the hydroxyl group forms a good leaving group, water. Subsequent attack by a nucleophile can then proceed. Alternatively, the hydroxyl group can be derivatized into other functional groups, such as tosylates or mesylates, which are excellent leaving groups in the presence of a wide range of nucleophiles.
Another important class of reactions involving the hydroxyl group is acylation. The kinetic resolution of racemic β-hydroxy esters, including aromatic variants similar to this compound, has been achieved through acylation reactions. mdpi.com In these processes, a chiral catalyst is used to selectively acylate one enantiomer, allowing for the separation of the acylated ester from the unreacted alcohol. mdpi.com For example, planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives have been used as catalysts for the kinetic resolution of β-hydroxy-β-aryl esters with acylating agents like acetic anhydride (B1165640). mdpi.com
Ester Hydrolysis and Transesterification Reactions
The ester functionality of this compound is susceptible to cleavage through hydrolysis and transesterification, reactions that can be promoted by either acid or base catalysis, or mediated by enzymes.
Ester Hydrolysis: Hydrolysis of the methyl ester yields 3-hydroxy-3-phenylpropanoic acid and methanol (B129727). This reaction can be carried out under acidic or basic (saponification) conditions. Basic hydrolysis is typically irreversible as the carboxylate salt is formed. The kinetics of enzyme-catalyzed hydrolysis of the closely related ethyl 3-hydroxy-3-phenylpropanoate have been studied extensively. acs.orgunam.mx Enzymes such as lipases have shown high selectivity, enabling the kinetic resolution of racemic mixtures. For instance, Pseudomonas cepacia lipase (B570770) (PCL) has been used for the hydrolysis of the ethyl ester, yielding the (R)-ester with high enantiomeric excess. unam.mx The kinetics of such enzymatic resolutions are crucial for optimizing the production of enantiomerically pure compounds. nih.gov
Transesterification: Transesterification involves the substitution of the methoxy (B1213986) group of the ester with a different alkoxy group from another alcohol. This equilibrium-driven process is often catalyzed by acids or bases. masterorganicchemistry.comlibretexts.org The general mechanism under basic conditions involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the methoxide (B1231860) ion. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org
The transesterification of β-hydroxy esters like this compound can present challenges due to the presence of the sensitive hydroxyl group. rsc.org However, chemoenzymatic methods have been successfully employed. Studies on the enantioselective transesterification of methyl 3-aryl-3-hydroxypropionates using lipase preparations have demonstrated the feasibility of these transformations. acs.org
| Reaction Type | Reagents/Catalysts | Products | Key Findings |
| Enzymatic Hydrolysis | Lipases (e.g., PCL, PLE) in aqueous buffer | (S)-3-hydroxy-3-phenylpropanoic acid and recovered (R)-Methyl 3-hydroxy-3-phenylpropanoate | Enables kinetic resolution, yielding enantiomerically enriched acid and ester. acs.orgunam.mx |
| Acid-Catalyzed Transesterification | Alcohol (R'-OH), Acid (e.g., H₂SO₄) | Alkyl 3-hydroxy-3-phenylpropanoate (R' ester) and Methanol | Reversible reaction, driven to completion by using the new alcohol as a solvent. libretexts.org |
| Base-Catalyzed Transesterification | Alcohol (R'-OH), Base (e.g., NaOR') | Alkyl 3-hydroxy-3-phenylpropanoate (R' ester) and Methanol | Proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com |
Intramolecular and Intermolecular Condensation Pathways
The bifunctional nature of this compound, possessing both a hydroxyl group and an ester, allows for both intramolecular and intermolecular condensation reactions.
Intramolecular Condensation: Under appropriate conditions, the hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the ester. This intramolecular transesterification leads to the formation of a cyclic ester, a β-lactone (specifically, 4-phenyl-oxetane-2-one). This type of cyclization is generally more favorable for the formation of five- or six-membered rings, but the formation of four-membered β-lactones from β-hydroxy acids or their derivatives can be achieved, often with specific activating agents or catalysts. masterorganicchemistry.com
Intermolecular Condensation: Intermolecularly, two molecules of this compound can react with each other. For instance, the hydroxyl group of one molecule could potentially react with the ester group of another in a transesterification reaction, leading to the formation of a dimer or oligomers.
More common intermolecular condensation reactions for esters are the Claisen and aldol-type condensations. The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. libretexts.orglibretexts.org For this compound, the presence of α-hydrogens (on the carbon adjacent to the ester carbonyl) makes it susceptible to deprotonation by a strong, non-nucleophilic base, forming an enolate. This enolate could then attack the carbonyl group of another ester molecule. However, the presence of the acidic hydroxyl group would complicate this reaction, as the base would preferentially deprotonate the -OH group.
Mechanistic Elucidation Studies
Understanding the precise mechanisms of the reactions involving this compound requires sophisticated analytical methods.
Investigation of Reaction Pathways using Electrochemical Methods (e.g., Cyclic Voltammetry)
Electrochemical techniques like cyclic voltammetry (CV) are powerful tools for probing reaction mechanisms that involve electron transfer steps. nih.gov While specific CV studies on this compound are not prominent in the literature, the methodology can be applied to investigate its redox behavior.
A CV experiment could determine the oxidation and reduction potentials of the molecule. For example, the phenyl group or the hydroxyl group could be oxidized at a sufficiently high potential. The resulting radical cation or other intermediates could then undergo subsequent chemical reactions (the "C" step in an "EC" mechanism), which would be detectable by changes in the cyclic voltammogram, such as the disappearance of a reverse peak or the appearance of new redox signals. nih.govmdpi.com By analyzing the effect of scan rate on the voltammograms, it is possible to obtain kinetic information about these follow-up reactions. nih.gov Redox potentials obtained from CV also provide valuable thermodynamic data about the molecule. nih.gov
Radical Trapping Experiments
Radical trapping experiments are designed to detect the presence of short-lived radical intermediates in a reaction pathway. If a reaction involving this compound is suspected to proceed via a radical mechanism (e.g., under photolytic conditions or in the presence of a radical initiator), a "spin trap" can be added to the reaction mixture.
A spin trap is a molecule that reacts readily with transient radicals to form a more stable, persistent radical product that can be detected and characterized, typically by Electron Spin Resonance (ESR) spectroscopy. For instance, N-tert-butyl-α-phenylnitrone (PBN) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) are common spin traps. The structure of the resulting spin adduct provides information about the structure of the original transient radical. This technique could be used to investigate, for example, if homolytic cleavage of the C-H or O-H bonds occurs under specific reaction conditions. Aromatic amino alcohols related to the reduction product of the target compound have been used as initiators in radical addition reactions, highlighting the relevance of radical pathways in similar systems. chemicalbook.com
Kinetic and Thermodynamic Analyses of Reaction Steps
Kinetic analysis provides quantitative data on reaction rates, offering insights into reaction mechanisms, transition states, and the influence of various parameters like temperature and concentration. Thermodynamic analysis determines the energy changes associated with a reaction, indicating its feasibility and the position of equilibrium.
For this compound, kinetic studies are particularly relevant in the context of its enantioselective synthesis and transformations. nih.gov The efficiency of a kinetic resolution process, whether by enzymatic hydrolysis or acylation, is determined by the relative rates of reaction of the two enantiomers. mdpi.com These rates are measured by monitoring the concentration of reactants and products over time, often using chromatographic techniques like HPLC or GC.
| Parameter | Description |
| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of the reactants. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur, often determined from the temperature dependence of the rate constant using the Arrhenius equation. |
| Enthalpy of Reaction (ΔH) | The change in heat content during a reaction. An exothermic reaction has a negative ΔH, while an endothermic reaction has a positive ΔH. |
| Entropy of Reaction (ΔS) | The change in disorder or randomness during a reaction. |
| Gibbs Free Energy (ΔG) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous process. |
Such analyses have been applied to the enzymatic hydrolysis of related β-hydroxy esters, allowing for the optimization of reaction conditions to maximize yield and enantioselectivity. nih.gov Furthermore, inhibition studies, such as the inhibition of carboxypeptidase A by 3-phenylpropanoate, provide kinetic data that helps to understand molecular interactions and reaction mechanisms. nih.gov
Applications of Methyl 3 Hydroxy 3 Phenylpropanoate in Complex Organic Synthesis
Utility in Advanced Material Science Research
The unique chemical architecture of methyl 3-hydroxy-3-phenylpropanoate, which features a reactive hydroxyl group, an ester linkage, and a bulky phenyl group, makes it a molecule of significant interest in advanced material science. Its potential lies in its ability to act as a monomer or a modifying agent for the synthesis of novel polymers with tailored properties. Research in related compounds and polymer systems suggests its utility in creating biodegradable materials, functional polymers, and materials with specific thermal or optical characteristics.
Potential as a Monomer for Biodegradable Polyesters
The presence of both a hydroxyl and an ester group makes this compound a suitable candidate for the synthesis of polyesters, a class of polymers known for their biodegradability and biocompatibility. upc.eduresearchgate.net The ester linkages within the polymer backbone are susceptible to hydrolysis, leading to degradation into smaller, non-toxic molecules. upc.edu This characteristic is highly desirable for applications in the biomedical field, such as in drug delivery systems and tissue engineering scaffolds. upc.edu
One of the primary methods for synthesizing polyesters from hydroxy acids is through ring-opening polymerization (ROP). researchgate.net This process would involve the intramolecular cyclization of this compound to form a lactone, which can then undergo controlled polymerization to yield high molecular weight polyesters. researchgate.net This method allows for precise control over the polymer's molecular weight and architecture, which in turn dictates its physical and mechanical properties. researchgate.net
The incorporation of the phenyl group from this compound into the polymer backbone would be expected to enhance the thermal and mechanical properties of the resulting polyester (B1180765) compared to purely aliphatic polyesters. upc.edu The rigidity of the phenyl ring can increase the glass transition temperature (Tg) and improve the tensile strength of the material.
Table 1: Potential Properties of Polyesters Derived from this compound
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Biodegradability | High | The presence of hydrolyzable ester linkages in the polymer backbone. upc.edu |
| Biocompatibility | High | Degradation products are expected to be non-toxic. |
| Thermal Stability | Enhanced | The rigid phenyl group increases the glass transition temperature. upc.edu |
| Mechanical Strength | Improved | The bulky phenyl side group can enhance the stiffness and strength of the polymer. |
Role in the Synthesis of Functional Polymers
Beyond biodegradable polyesters, this compound can be utilized in the creation of a variety of functional polymers. Its hydroxyl group provides a reactive site for modification or for initiating polymerization.
For instance, research on structurally similar compounds like 3-phenylpropanol has shown their utility as initiators in the anionic ring-opening polymerization of epoxides to create side-chain liquid-crystal polymers. These materials exhibit ordered molecular arrangements, leading to unique optical and thermal properties, such as high thermal conductivity. The use of an initiator derived from this compound could introduce specific functionalities and influence the final properties of such advanced materials.
Furthermore, the hydroxyl group can be used to attach this molecule as a pendant group onto a polymer backbone, thereby modifying the surface properties of the material. The hydrophobicity imparted by the phenyl group could be useful in applications requiring controlled wetting or adhesion.
Table 2: Research Findings on Related Polymer Systems
| Polymer System | Monomers/Initiators | Key Findings | Potential Relevance |
|---|---|---|---|
| Poly(ester amide)s | α-amino acids, diols, dicarboxylic acids | Biodegradable materials with good thermal and mechanical properties due to hydrogen bonding. upc.edu | Demonstrates the utility of combining ester and other functional groups for robust, degradable materials. |
| Poly(ether-ester urethane)s | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), PEG, diisocyanates | Elastomeric and biodegradable polymers with tunable ductility and toughness. tandfonline.com | Highlights the potential of hydroxy-ester-containing segments in creating flexible, biodegradable materials. |
| Functional Poly(α-hydroxy) Acids | Lactones from functionalized hydroxy acids | Synthesis of functional polyesters via ROP, allowing for materials with pendant hydroxyl groups. researchgate.net | Provides a direct synthetic route for polymerizing this compound via a lactone intermediate. |
Advanced Analytical and Spectroscopic Characterization for Research Applications
Structural Elucidation Techniques
The definitive identification of methyl 3-hydroxy-3-phenylpropanoate relies on a combination of spectroscopic methods that probe its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is an indispensable tool for characterizing the structure of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present. The protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The methine proton (CH-OH) adjacent to the hydroxyl group and the phenyl ring resonates as a multiplet, often a triplet of doublets, around δ 5.1-5.3 ppm. The methylene (B1212753) protons (CH₂) adjacent to the ester group appear as a multiplet around δ 2.7-2.8 ppm. The methyl protons of the ester group (OCH₃) show a sharp singlet at approximately δ 3.7 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration. semanticscholar.org
¹³C NMR: The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the ester group is typically observed downfield, around δ 172-173 ppm. The carbons of the phenyl ring resonate in the range of δ 125-142 ppm. The carbon bearing the hydroxyl group (CH-OH) appears around δ 70 ppm, while the methylene carbon (CH₂) is found at approximately δ 43-47 ppm. The methyl carbon of the ester group (OCH₃) gives a signal around δ 52 ppm. semanticscholar.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Phenyl-H | 7.2-7.4 (m) | 125-142 |
| CH-OH | 5.1-5.3 (m) | ~70 |
| CH₂ | 2.7-2.8 (m) | 43-47 |
| OCH₃ | ~3.7 (s) | ~52 |
| C=O | - | 172-173 |
Data is approximate and can vary based on solvent and experimental conditions. (m = multiplet, s = singlet)
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which has a molecular formula of C₁₀H₁₂O₃. nih.gov This technique provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition. The exact mass of the molecule is a critical piece of data for its unambiguous identification. The monoisotopic mass of this compound is approximately 180.0786 g/mol . nih.gov Fragmentation patterns observed in the mass spectrum can also offer structural information. Common fragments include the loss of a methoxy (B1213986) group (-OCH₃) or a water molecule (-H₂O), as well as fragments corresponding to the phenyl group. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to specific molecular vibrations. A broad absorption band in the region of 3400-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ester carbonyl group typically appears as a strong, sharp peak around 1730 cm⁻¹. The C-O stretching vibrations of the ester and alcohol functionalities are observed in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to peaks in the 1450-1600 cm⁻¹ range.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3400-3500 (broad) |
| Ester (C=O) | C=O stretch | ~1730 (strong, sharp) |
| Ester/Alcohol (C-O) | C-O stretch | 1100-1300 |
| Aromatic C-H | C-H stretch | >3000 |
| Aromatic C=C | C=C stretch | 1450-1600 |
Stereochemical Purity and Configurational Assignment
As this compound contains a stereocenter at the carbon bearing the hydroxyl group, it can exist as two enantiomers, (R)- and (S)-. Determining the stereochemical purity and assigning the absolute configuration are crucial aspects of its characterization.
Optical Rotation Measurements
Optical rotation is a physical property of chiral molecules that can be used to distinguish between enantiomers. Each enantiomer of this compound will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic value for a given enantiomer under specific conditions of temperature, wavelength, solvent, and concentration. For example, (R)-methyl 3-hydroxy-3-phenylpropanoate has a reported specific rotation value. chemicalbook.com By measuring the optical rotation of a sample and comparing it to the known value for the pure enantiomer, the enantiomeric purity can be estimated.
Chromatographic Methods for Enantiomeric and Diastereomeric Excess Determination
Chromatographic techniques are powerful tools for separating and quantifying the enantiomers of this compound, thereby determining the enantiomeric excess (ee). acs.org
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By analyzing the chromatogram, the relative amounts of the (R)- and (S)-enantiomers can be determined, allowing for the calculation of the enantiomeric excess. researchgate.net
Gas Chromatography (GC) with Chiral Columns: Similar to chiral HPLC, gas chromatography can also be used for enantiomeric separation when a chiral stationary phase is employed. This method is suitable for volatile derivatives of the compound.
The determination of diastereomeric excess (de) becomes relevant when additional stereocenters are present in related molecules. rsc.org While this compound itself only has one stereocenter, synthetic routes to this compound or its derivatives may involve diastereomeric intermediates. In such cases, chromatographic methods can also be used to separate and quantify the diastereomers.
X-ray Crystallography for Absolute Configuration and Solid-State Analysis
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to elucidate the precise molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. Furthermore, it offers critical insights into the solid-state packing of molecules, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related structures provides a strong framework for understanding its likely solid-state characteristics.
A pertinent example is the crystallographic study of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, a compound that shares a significant structural fragment with this compound. researchgate.net The analysis of this related molecule reveals key features that are likely to be relevant to the solid-state structure of the target compound.
Detailed crystallographic data for methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate has been determined, offering a glimpse into the solid-state behavior of such molecules. researchgate.net The study revealed that this compound exists exclusively in its enol tautomeric form in the solid state, a phenomenon stabilized by a strong intramolecular hydrogen bond. researchgate.net This observation is significant as it highlights the potential for tautomerism in β-hydroxy esters, which can influence their chemical reactivity and biological activity.
The crystal packing of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate is characterized by a network of weak intermolecular interactions, including C-H···O and C-H···π interactions, which contribute to the formation of a densely packed structure. researchgate.net The analysis of the difference density map also indicated disorder in the position of the hydrogen atom involved in the intramolecular hydrogen bond, suggesting the presence of two enol tautomers within the crystal. researchgate.net
For chiral molecules like this compound, which possesses a stereocenter at the C3 position, X-ray crystallography is the definitive method for determining the absolute configuration (R or S). By employing anomalous dispersion effects, typically with a suitable heavy atom present or through the use of specific derivatives, the absolute stereochemistry can be unambiguously assigned. This is crucial in pharmaceutical and biological research where enantiomers can exhibit vastly different physiological effects.
The solid-state analysis of such compounds also provides valuable information on polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, including melting point, solubility, and stability, which are critical parameters in drug development and materials science.
Crystallographic Data for Methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₇H₁₄O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 10.9333 (2) |
| b (Å) | 11.5332 (3) |
| c (Å) | 11.6669 (3) |
| α (°) | 90 |
| β (°) | 98.903 (2) |
| γ (°) | 90 |
| Volume (ų) | 1454.23 (6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.298 |
Computational and Theoretical Studies on Methyl 3 Hydroxy 3 Phenylpropanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
While specific, in-depth research articles focusing exclusively on the quantum chemical calculations of Methyl 3-hydroxy-3-phenylpropanoate are not abundant in the public domain, the principles of these calculations are well-established. The computed properties available in public databases like PubChem are derived from such theoretical models. nih.gov
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H12O3 | PubChem nih.gov |
| Molecular Weight | 180.20 g/mol | PubChem nih.gov |
| XLogP3-AA | 0.9 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
| Exact Mass | 180.078644241 Da | PubChem nih.gov |
This table is interactive. Users can sort and filter the data.
Prediction of Reaction Energetics and Transition States
A significant application of quantum chemical calculations is the prediction of reaction pathways, including the energetics of reactants, products, and the transition states that connect them. By mapping the potential energy surface of a reaction, chemists can determine activation energies and reaction enthalpies, providing a theoretical basis for experimental observations.
For instance, in a study on a structurally related compound, methyl 3-hydroxy-3-methyl-2-methylenebutanoate, Density Functional Theory (DFT) calculations were employed to investigate the mechanism of a cycloaddition reaction. researchgate.netresearchgate.net The study analyzed the relative free energies of different reaction paths to predict regioselectivity and stereoselectivity, finding agreement with experimental results. researchgate.net A similar approach applied to this compound could elucidate the mechanisms of its synthesis or degradation, identifying the most favorable reaction routes and the structures of the high-energy transition states.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the conformational flexibility and intermolecular interactions of this compound over time. These methods treat molecules as a collection of atoms interacting through a force field, allowing for the simulation of molecular motion and behavior in different environments.
Investigation of Substrate-Enzyme Interactions
Understanding how a molecule like this compound interacts with biological macromolecules is crucial for applications in drug design and biocatalysis. Molecular docking, a key technique in molecular modeling, can predict the preferred binding orientation of a substrate within the active site of an enzyme. Subsequent molecular dynamics simulations can then be used to assess the stability of the substrate-enzyme complex and observe the dynamic interactions that govern binding and catalysis.
Ab Initio and Density Functional Theory (DFT) Studies for Mechanistic Insights
Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational chemistry for gaining deep mechanistic insights into chemical reactions. Ab initio methods are based on first principles without the inclusion of empirical parameters, while DFT, a computationally more tractable approach, approximates the electronic structure based on the electron density.
These methods are particularly powerful for studying reaction mechanisms. For example, a DFT study on the cycloaddition reaction of a related butenoate detailed the non-concerted mechanism of the reaction. researchgate.netresearchgate.net By analyzing the structures of the transition states and the electronic properties of the reacting molecules, the researchers were able to explain the observed regioselectivity and stereoselectivity. researchgate.net Applying these methodologies to this compound would allow for a detailed understanding of its reactivity in various chemical transformations.
Conformation Analysis and Conformational Stability
The biological activity and chemical reactivity of a flexible molecule like this compound are often dictated by its preferred three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies.
DFT studies are a common tool for performing conformational analysis. For instance, research on substituted acetophenones has utilized DFT to calculate the total energies of various possible conformers and to interpret their vibrational spectra. nih.gov A similar computational investigation of this compound would involve systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation. This would lead to a potential energy surface, revealing the global minimum energy conformer and the energy barriers between different stable conformations. Such a study would be invaluable for understanding how the molecule presents itself for interaction with other molecules, including enzymes and reactants.
Future Research Perspectives and Emerging Directions
Development of Novel and Highly Enantioselective Catalytic Systems
The demand for enantiomerically pure β-hydroxy esters, including methyl 3-hydroxy-3-phenylpropanoate, for applications in the pharmaceutical and fine chemical industries has spurred the development of advanced catalytic systems. rsc.org A significant focus lies in creating catalysts that offer high enantioselectivity, allowing for the preferential synthesis of one enantiomer over the other.
Current research is exploring a variety of approaches to achieve this. One promising avenue is the use of biocatalysts, such as enzymes, which are known for their high efficiency and selectivity under mild, environmentally friendly conditions. nih.gov For instance, (S)-3-hydroxybutyryl-CoA dehydrogenase and (R)-specific ketoreductases have been employed for the enantiodivergent reduction of β-keto esters to produce enantiopure β-hydroxy esters. rsc.org Additionally, the kinetic resolution of racemic β-hydroxy esters using planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) derivative catalysts has shown excellent selectivity and high enantiomeric excess. mdpi.com
Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. nih.gov L-proline, for example, has been used as a stereoselective catalyst in aldol (B89426) reactions to produce chiral β-hydroxy ketones. nsf.govacs.org The development of artificial enzymes, such as proline-based catalysts grafted onto proteins, is another innovative strategy being explored. nih.govacs.org These artificial enzymes can exhibit altered reaction selectivity, favoring the formation of specific products. nih.govacs.org
Furthermore, metal-based catalysts continue to be refined for enantioselective synthesis. Indium-induced Reformatsky reactions using stoichiometric amounts of chiral amino alcohols have been shown to produce optically active β-hydroxy esters. rsc.org Researchers are also investigating the use of copper(II) complexes with chiral ligands for enantioselective Friedel-Crafts alkylation reactions.
Table 1: Comparison of Catalytic Systems for Enantioselective Synthesis
| Catalyst Type | Example(s) | Key Advantages |
| Biocatalysts | Ketoreductases, Dehydrogenases | High enantioselectivity, mild reaction conditions, environmentally friendly |
| Organocatalysts | L-proline, Planar-chiral DMAP derivatives | Metal-free, stereoselective |
| Artificial Enzymes | Proline-grafted proteins | Tunable selectivity, potential for novel reactivity |
| Metal-based Catalysts | Indium-amino alcohol complexes, Copper(II)-chiral ligand complexes | Can be highly selective, applicable to a range of reactions |
Integration with Automated Synthesis and Artificial Intelligence in Reaction Design
The convergence of automated synthesis platforms and artificial intelligence (AI) is set to revolutionize the discovery and optimization of synthetic routes for molecules like this compound. AI and machine learning (ML) are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even design novel catalysts. rsc.orgyoutube.comyoutube.com
Machine learning models, particularly deep neural networks (DNNs), can be trained on existing reaction data to predict the enantioselectivity of a given catalytic system. rsc.orgchemistryworld.com This predictive power allows for the rapid screening of potential catalysts and reaction conditions in silico, significantly reducing the time and resources required for experimental optimization. nih.govrsc.org For example, ML models have been successfully employed to predict the enantioselectivity of amidase-catalyzed reactions and to guide the rational design of enzyme variants with improved performance. nih.gov Similarly, AI algorithms can analyze vast datasets of published reactions to propose novel and efficient synthetic pathways. youtube.com
Exploration of Unprecedented Chemical Transformations and Reactivities
Beyond its established role as a precursor, researchers are actively exploring new chemical transformations and reactivities of this compound and related β-hydroxy esters. These investigations aim to unlock novel synthetic pathways and access a wider range of complex molecules.
One area of interest is the development of new cyclization reactions to form carbo- and heterocyclic structures. For instance, the reaction of methyl vinyl ketone with dimethyl malonate can lead to cyclized β-hydroxyketo esters. nih.gov Palladium-catalyzed reactions of allylic esters of β-keto acids have also been shown to undergo a variety of transformations, including intramolecular aldol condensations and Michael additions, leading to the formation of cyclic compounds. nih.gov
Furthermore, the development of novel catalytic systems can enable previously inaccessible reactions. For example, proline-based artificial enzymes have been shown to favor aldol condensation over the typical aldol addition, leading to the formation of α,β-unsaturated ketones instead of β-hydroxy ketones. nih.govacs.org This shift in reactivity opens up new possibilities for tandem catalytic processes. nih.gov The exploration of reactions involving the selective functionalization of different positions within the molecule is also an active area of research.
Sustainable and Economically Viable Synthetic Routes for Large-Scale Production
The development of sustainable and economically viable synthetic routes is crucial for the large-scale production of this compound. A key focus is on "green chemistry" principles, which aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.org
Biocatalysis is a prime example of a green chemistry approach, as enzymes often operate in aqueous media under mild conditions, reducing the need for harsh solvents and high temperatures. rsc.orgnih.gov The development of self-sufficient heterogeneous biocatalysts that can be reused multiple times is a significant step towards more economical and sustainable processes. rsc.org Continuous flow systems, where reactants are continuously passed through a reactor containing an immobilized catalyst, offer advantages in terms of process control, efficiency, and scalability. rsc.org
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Process Control
The implementation of Process Analytical Technology (PAT) is becoming increasingly important for ensuring the quality and efficiency of chemical manufacturing processes. nih.govscilit.com PAT involves the use of in-line and on-line analytical tools to monitor critical process parameters in real-time, allowing for better process understanding and control. acs.org
For the synthesis of this compound, various spectroscopic techniques can be employed for real-time monitoring. Infrared (IR) spectroscopy, for instance, can be used to track the progress of aldol reactions by monitoring the disappearance of starting materials and the appearance of products and intermediates. nsf.govacs.org Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing reaction products and intermediates. azom.comjafardabbagh.com
These real-time analytical methods provide valuable data that can be used to develop process models and implement advanced control strategies. researchgate.net By continuously monitoring the reaction, it is possible to identify and correct deviations from the desired process conditions, ensuring consistent product quality and maximizing yield. acs.org The integration of these analytical techniques with automated control systems allows for the development of robust and highly efficient manufacturing processes. researchgate.net
Table 2: Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Application in Synthesis of this compound |
| Infrared (IR) Spectroscopy | Functional group analysis, reaction kinetics | Monitoring the conversion of carbonyl starting materials and the formation of the hydroxyl group. nsf.govacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, quantitative analysis | Characterizing the structure of the product and any intermediates or byproducts. azom.comjafardabbagh.com |
| Raman Spectroscopy | Molecular vibrations, functional group information | Complementary to IR for monitoring reaction progress. acs.org |
| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophores | Monitoring reactions involving aromatic compounds. acs.org |
Q & A
Basic Research Questions
Q. What enzymatic systems are most effective for resolving enantiomers of β-hydroxy esters like methyl 3-hydroxy-3-phenylpropanoate?
- Methodological Answer : Hydrolases such as Pseudomonas cepacia lipase (PCL), pig liver esterase (PLE), and Candida rugosa lipase (CRL) are commonly used. For example:
- PCL achieves high enantiomeric excess (ee) in secondary β-hydroxy esters. At 50% conversion, PCL yields (R)-ester with >98% ee and (S)-acid with 93% ee under pH 8 and room temperature .
- PLE shows faster reaction kinetics but lower selectivity for tertiary β-hydroxy esters (e.g., methyl 3-hydroxy-3-phenylbutanoate), with ee values dropping to 58% .
- Key Considerations : Enzyme selection depends on substrate structure (secondary vs. tertiary esters) and desired enantiomer.
Q. What analytical techniques are used to determine enantiomeric purity and reaction conversion rates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Used to confirm structural integrity and monitor reaction progress (e.g., distinguishing ester and acid forms) .
- Mass Spectrometry (MS) and Infrared Spectroscopy (IR) : Validate molecular weight and functional groups .
- Chiral Chromatography : Quantifies enantiomeric excess (ee) via retention time differences .
- Example : In enzymatic hydrolysis of this compound, NMR confirmed 42% ester recovery and 30% acid yield after 9 days using PLE .
Q. What are standard reaction conditions for enzymatic hydrolysis of β-hydroxy esters?
- Methodological Answer :
- Solvent System : Phosphate buffer (pH 7–8) with 20% ethanol or water enhances enzyme activity .
- Temperature : Room temperature (20–25°C) is optimal for most hydrolases .
- Enzyme Loading : 50–150 units of enzyme per mmol substrate, depending on enzyme type (e.g., 150 mg CRL achieves 14% conversion in 5 days) .
- Note : Prolonged reaction times (>7 days) may improve ee but reduce yield due to side reactions .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence enzyme selectivity in β-hydroxy ester hydrolysis?
- Methodological Answer :
- Steric Effects : Bulky groups at the β-carbon (e.g., cyclohexyl in methyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate) reduce enzyme selectivity. PLE’s ee drops from 93% (secondary ester) to <60% for tertiary esters due to steric hindrance in the active site .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) may alter substrate binding but are less studied. Molecular modeling suggests hydrophobic interactions dominate enzyme-substrate recognition .
Q. What strategies can improve enantioselectivity and conversion rates in low-yielding enzymatic reactions?
- Methodological Answer :
- Iterative Hydrolysis : Sequential enzyme treatments (e.g., PCL followed by AOP protease) increase (R)-ester ee from 93% to 98% .
- Solvent Engineering : Adding co-solvents like THF (10–20%) enhances substrate solubility without denaturing enzymes .
- pH Optimization : PLE’s selectivity for (S)-acid improves at pH 8 compared to neutral conditions .
Q. How should researchers address discrepancies in enzyme performance across studies?
- Methodological Answer :
- Variable Control : Standardize enzyme source (e.g., commercial vs. recombinant), purity, and activity units.
- Substrate Purity : Trace impurities (e.g., from Aldol condensation synthesis) can inhibit enzymes .
- Replicate Key Findings : For example, CRL’s low selectivity for tertiary esters was reproducible across multiple trials, confirming its limitations .
Q. What safety protocols are critical when handling this compound and derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators for aerosol protection .
- Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal to prevent environmental release .
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
